molecular formula C21H26ClN3O B5286801 N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide

Cat. No.: B5286801
M. Wt: 371.9 g/mol
InChI Key: INZCIEOUIRLRPS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and 2,3-dimethylphenylpiperazine.

    Acylation Reaction: The 3-chloro-2-methylphenylamine undergoes an acylation reaction with chloroacetyl chloride to form N-(3-chloro-2-methylphenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(3-chloro-2-methylphenyl)chloroacetamide is then reacted with 2,3-dimethylphenylpiperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

    Structural Features: The presence of specific substituents, such as the 3-chloro-2-methylphenyl group, imparts unique chemical and biological properties to the compound.

    Pharmacological Profile: The compound may exhibit distinct pharmacological activities compared to its analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-15-6-4-9-20(16(15)2)25-12-10-24(11-13-25)14-21(26)23-19-8-5-7-18(22)17(19)3/h4-9H,10-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZCIEOUIRLRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=C(C(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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